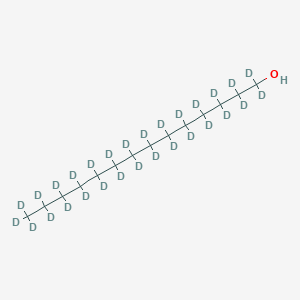

N-Tetradecyl-D29 alcohol

Vue d'ensemble

Description

- N-Tetradecyl-D29 alcohol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.

- It is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.

- Commonly used as an ingredient in cosmetics due to its emollient properties.

- Also employed as an intermediate in the chemical synthesis of surfactants.

Synthesis Analysis

- N-Tetradecyl-D29 alcohol can be prepared by hydrogenating myristic acid or its esters.

- Myristic acid is found in nutmeg, palm kernel oil, and coconut oil, from which most N-Tetradecyl-D29 alcohol is produced.

Molecular Structure Analysis

- Formula: CD₃(CD₂)₁₃OH

- Molecular Weight: 243.57 g/mol

Chemical Reactions Analysis

- N-Tetradecyl-D29 alcohol acts as both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist.

- It also facilitates dopamine release from the nucleus accumbens.

- Chronic exposure leads to downregulation of GABAergic and upregulation of NMDA glutamatergic systems.

Physical And Chemical Properties Analysis

- Molecular Weight: 243.57 g/mol

- Solubility: Practically insoluble in water, soluble in diethyl ether, slightly soluble in ethanol

- Melting Point: 38°C (100°F)

- Boiling Point: >260°C

Applications De Recherche Scientifique

Use as a Pheromone in Pest Control

- Application: Myristyl alcohol functions as a Straight Chain Lepidopteran Pheromone (SCLP), a common component of many biopesticide insect attractants . It’s used in the control of pests like the Codling moth, Hickory shuckworm, and Oblique-banded leafroller .

- Method of Application: The specific methods of application can vary, but typically, the pheromone is incorporated into a suitable carrier and distributed in the environment to disrupt the mating behavior of the target pests .

- Results/Outcomes: The use of pheromones in pest control can lead to a reduction in the use of traditional pesticides, contributing to environmental sustainability .

Use as a Surfactant

- Application: Myristyl alcohol can act as a surfactant, helping to reduce surface tension in liquids and aiding in the formation of emulsions .

- Method of Application: The alcohol is typically mixed with the substances that need to be emulsified .

- Results/Outcomes: The use of surfactants can enhance the effectiveness of a wide range of products, from cleaning solutions to pharmaceuticals .

Safety And Hazards

- LD50 (oral, rat): >5000 mg/kg

- Non-hazardous for transport

- Very toxic to aquatic life with long-lasting effects

Orientations Futures

- Further research is needed to determine the efficacy of N-Tetradecyl-D29 alcohol in the treatment of alcohol dependence.

- Larger trials with longer treatment durations are necessary to assess its effectiveness.

Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-AUFKXYATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584376 | |

| Record name | (~2~H_29_)Tetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tetradecyl-D29 alcohol | |

CAS RN |

284474-78-8 | |

| Record name | 1-Tetradecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d29-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_29_)Tetradecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)

![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)